2-Azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
2-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound that is part of the azabicyclo nonane family . It is a key component in the synthesis of macrocyclic diamine alkaloids, such as sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of research, particularly in the context of synthetic studies of macrocyclic diamine alkaloids . Unique strategies have been employed to construct different structures with additional substituents and functional groups in the target molecule . The synthesis of sarain A, for example, commenced with the stereoselective connection of functionalized units .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogen-containing tricyclic core fused with two macrocyclic rings . The core is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azabicyclo[3.3.1]nonanes are complex and varied . They often involve cyclization reactions, which depend on the nature of the substituents or functional groups on the ring systems . For instance, the Staudinger reduction of the azide group in one of the precursors generated a primary amine, which underwent regioselective epoxide opening .Scientific Research Applications
Cu(I)-Catalyzed Atom Transfer Radical Cyclization
The copper(I)-catalyzed intramolecular coupling of amino-tethered trichloroacetamides and unsaturated compounds presents a novel synthetic route to 2-azabicyclo[3.3.1]nonanes. This method extends to a variety of unsaturated substrates like nitriles, esters, alkenes, and enol acetates, indicating a versatile approach for synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes (Diaba et al., 2012).
Synthetic Routes Involving 1-Azabicyclo[3.2.2]nonane
The 1-azabicyclo[3.2.2]nonane, a derivative of 2-azabicyclo[3.3.1]nonane, has been synthesized from cinchonidine, showcasing its potential as a building block for bioactive compounds. This synthesis not only yields a potent structure but also establishes chiral centers, contributing to its biological relevance in treatments like Alzheimer's and asthma (Mujahidin & Hoffman, 2016).
Facile One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffold
A novel one-pot tandem Mannich annulation process allows the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine. This method represents the first use of aromatic ketones as precursors for these compounds, achieving good yields (up to 83%) and underlining the synthetic attractiveness of 3-azabicyclo[3.3.1]nonane derivatives (Xiao Yi et al., 2018).
Antiprotozoal Activities of 2-Azabicyclo[3.2.2]nonanes
Derivatives of 2-azabicyclo[3.2.2]nonanes synthesized from bicyclo[2.2.2]octan-2-ones showed promising in vitro antiprotozoal activity with low cytotoxicity. These compounds, particularly (7, 8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, exhibited enhanced anti-trypanosomal and remarkable antiplasmodial activities, indicating their potential as lead compounds for antiprotozoal drug development (Seebacher et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[33It’s known that this compound is a part of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Mode of Action
The exact mode of action of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule . The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[33The synthesis of this compound is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[33It’s known that three-dimensional and rigid structures of natural-product-based drugs provide favorable drug properties by increasing solubility and by decreasing inhibition of cytochrome p450 enzymes and non-specific binding to proteins .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[33The compound is part of the synthesis of macrocyclic diamine alkaloids, sarain a and madangamines , which suggests it may have similar biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule , which may suggest that its action could be influenced by various factors.
Properties
IUPAC Name |
2-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATHYJGPHRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC(C1)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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